Mandelonitrile

Catalog No.
S534486
CAS No.
532-28-5
M.F
C8H7NO
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mandelonitrile

CAS Number

532-28-5

Product Name

Mandelonitrile

IUPAC Name

2-hydroxy-2-phenylacetonitrile

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H

InChI Key

NNICRUQPODTGRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#N)O

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

mandelonitrile, mandelonitrile, (+-)-isomer

Canonical SMILES

C1=CC=C(C=C1)C(C#N)O

The exact mass of the compound Mandelonitrile is 133.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77668. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. It belongs to the ontological category of cyanohydrin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mandelonitrile (2-hydroxy-2-phenylacetonitrile) is a fundamental cyanohydrin utilized extensively as a bifunctional building block in organic synthesis and pharmaceutical manufacturing. Structurally comprising both a nitrile and an α-hydroxyl group, it serves as the direct precursor to mandelic acid derivatives via hydrolysis and to β-amino alcohols via reduction [1]. In procurement contexts, the compound is typically supplied as a stabilized liquid, as its stability is highly dependent on pH; it requires acidic formulation to prevent spontaneous retro-cyanohydrin decomposition into benzaldehyde and hydrogen cyanide [2]. Its dual reactivity makes it an indispensable intermediate for producing chiral fine chemicals, agricultural active ingredients, and active pharmaceutical ingredients (APIs) where the retention of the oxygenation state at the benzylic position is mandatory.

Substituting pre-formed mandelonitrile with in-situ generation (reacting benzaldehyde with sodium cyanide or hydrogen cyanide) introduces severe acute toxicity risks, massive regulatory compliance burdens, and equilibrium-driven yield losses that complicate large-scale manufacturing [1]. Furthermore, attempting to substitute mandelonitrile with cheaper, more common nitriles like benzyl cyanide (phenylacetonitrile) completely fails for targeted syntheses. Benzyl cyanide lacks the critical α-hydroxyl group; consequently, its hydrolysis yields phenylacetic acid rather than mandelic acid, and its reduction yields phenethylamine rather than the β-amino alcohols required for phenylethanolamine-based APIs [2]. Procuring stabilized, pre-formed mandelonitrile is therefore mandatory for safely and efficiently accessing these specific oxidized scaffolds without handling lethal cyanide gas on-site.

Storage and Process Stability Under Acidic Formulation

Mandelonitrile is highly sensitive to pH, undergoing spontaneous retro-cyanohydrin decomposition into benzaldehyde and toxic hydrogen cyanide under neutral or basic conditions. Quantitative stability profiling demonstrates that when formulated in aqueous phosphoric acid at pH 2.0–3.5, or in acetonitrile containing 1.0% glacial acetic acid, mandelonitrile remains stable for over 12 hours with negligible peak reduction. In contrast, in unbuffered water or neutral protic solvents, it rapidly degrades[1].

Evidence DimensionSolution Stability / Peak Reduction Rate
Target Compound DataStable (>12h) at pH 2.0–3.5 or in 1.0% acetic acid/acetonitrile
Comparator Or BaselineUnbuffered neutral water/methanol (Rapid spontaneous decomposition to benzaldehyde + HCN)
Quantified DifferenceNear 100% retention at acidic pH vs. rapid degradation at neutral pH
ConditionsHPLC analysis at 207 nm, 30°C, over 12 hours

Procurement teams must specify acid-stabilized grades to prevent hazardous HCN off-gassing and ensure titer retention during storage and handling.

Biocatalytic Yield Efficiency via Dynamic Kinetic Resolution (DKR)

For the synthesis of enantiopure (R)-mandelic acid, procuring racemic mandelonitrile offers a massive yield advantage over traditional chemical resolution of racemic mandelic acid. Biocatalytic hydrolysis utilizing nitrilase enzymes allows for Dynamic Kinetic Resolution (DKR), where the unreacted (S)-enantiomer spontaneously racemizes in situ. This process drives the conversion of racemic mandelonitrile to (R)-(-)-mandelic acid with a 100% theoretical yield and >99% enantiomeric excess (ee), bypassing the strict 50% yield ceiling inherent to the classical resolution of racemic downstream acids[1].

Evidence DimensionTheoretical Product Yield of Enantiopure Acid
Target Compound Data100% theoretical yield (>99% ee) via nitrilase DKR of racemic mandelonitrile
Comparator Or Baseline50% maximum theoretical yield via classical chemical resolution of racemic mandelic acid
Quantified Difference2x increase in theoretical yield (100% vs 50%)
ConditionsNitrilase-mediated hydrolysis with continuous in situ racemization of the off-target enantiomer

Procuring the racemic cyanohydrin for biocatalytic DKR effectively halves raw material waste and costs compared to resolving the final acid.

High-Yield Chemical Hydrolysis to Mandelic Acid Esters

In industrial chemical synthesis, mandelonitrile serves as a highly efficient precursor for mandelic acid and its esters. When hydrolyzed using aqueous hydrochloric acid in the presence of a lower aliphatic alcohol (e.g., isobutanol, 0.3–3 molar equivalents), the reaction achieves yields of 89.5% to 97.7% of the corresponding mandelic acid/ester mixture. This multiphase reaction system allows for easy isolation of the product in the oil phase, significantly outperforming standard aqueous hydrolysis methods that often suffer from lower yields due to amide stalling or difficult separations[1].

Evidence DimensionHydrolysis/Esterification Yield
Target Compound Data89.5–97.7% yield of mandelic acid/ester
Comparator Or BaselineStandard aqueous hydrolysis (lower yields, complex separation)
Quantified DifferenceNear-quantitative yield (>89%) with simplified oil-phase separation
ConditionsAqueous HCl hydrolysis in the presence of isobutanol at 40–80 °C

Demonstrates that pre-formed mandelonitrile is an exceptionally high-conversion precursor for industrial-scale mandelic acid derivative manufacturing.

Direct Access to β-Amino Alcohols via Reduction

Mandelonitrile is structurally differentiated from standard industrial nitriles like benzyl cyanide by its α-hydroxyl group. When subjected to reduction (e.g., via catalytic hydrogenation or hydride reducing agents), O-protected or free mandelonitrile directly yields β-amino alcohols, such as 2-amino-1-phenylethanol derivatives. These are critical scaffolds for pharmaceuticals like β3-adrenergic receptor agonists (e.g., Solabegron). In contrast, the reduction of benzyl cyanide strictly yields phenethylamine, completely lacking the essential β-hydroxyl pharmacophore[1].

Evidence DimensionReduction Product Scaffold
Target Compound DataYields β-amino alcohols (2-amino-1-phenylethanol derivatives)
Comparator Or BaselineBenzyl cyanide (Yields phenethylamine)
Quantified Difference100% retention of the required β-hydroxyl group vs. 0% in the comparator
ConditionsCatalytic hydrogenation or chemical reduction of the nitrile group

Buyers synthesizing phenylethanolamine-based APIs must procure the cyanohydrin (mandelonitrile) rather than the standard nitrile (benzyl cyanide) to establish the correct oxidation state.

Biocatalytic Manufacturing of Enantiopure (R)-Mandelic Acid

Mandelonitrile is a highly efficient starting material for the green synthesis of (R)-mandelic acid. By utilizing nitrilase enzymes, industrial processes can perform dynamic kinetic resolution on racemic mandelonitrile, achieving near 100% theoretical yields of the enantiopure acid, which is impossible when starting from racemic mandelic acid itself [1].

Synthesis of β-Amino Alcohol Pharmaceutical Intermediates

Because it retains the α-hydroxyl group, mandelonitrile is the structurally required precursor for direct reduction into 2-amino-1-phenylethanol derivatives. This specific scaffold is a mandatory building block for synthesizing β3-adrenergic receptor agonists (such as Solabegron) and other phenylethanolamine-based therapeutics[2].

Industrial-Scale Production of Mandelic Acid Esters

For large-scale chemical manufacturing, pre-formed mandelonitrile is utilized in multiphase acid-catalyzed hydrolysis in the presence of lower alcohols (like isobutanol). This specific process route bypasses the stalling issues of standard aqueous hydrolysis, delivering exceptionally high yields (>89%) of mandelic acid esters suitable for downstream purification [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Reddish-brown to dark red-brown liquid. (NTP, 1992)
Solid

XLogP3

1

Exact Mass

133.0528

Boiling Point

338 °F at 760 mm Hg (decomposes) (NTP, 1992)

Flash Point

179.5 °F (NTP, 1992)

Density

1.1165 at 68 °F (NTP, 1992)

Appearance

Solid powder

Melting Point

14 °F (also given as 72° F) (NTP, 1992)
-10.0 °C
21.5-22°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (93%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H318 (45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (93%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

532-28-5
613-88-7

Wikipedia

Mandelonitrile

General Manufacturing Information

Benzeneacetonitrile, .alpha.-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023
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